1-[2-(Piperidin-2-YL)ethyl]pyrrolidine-2,5-dione
Description
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(2-piperidin-2-ylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H18N2O2/c14-10-4-5-11(15)13(10)8-6-9-3-1-2-7-12-9/h9,12H,1-8H2 |
InChI Key |
GAEVWRLQKRUVBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCN2C(=O)CCC2=O |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of Pyrrolidine-2,5-dione
A common approach involves alkylating the imide nitrogen of pyrrolidine-2,5-dione with a piperidine-containing alkyl halide. For example:
- Reaction : 3-(1 H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized via N-alkylation using dibromoalkanes (e.g., 1,3-dibromopropane) under basic conditions. Adapting this method, 2-(piperidin-2-yl)ethyl bromide could serve as the alkylating agent.
- Conditions :
Reductive Amination
Piperidine-2-ethylamine can be condensed with pyrrolidine-2,5-dione precursors via reductive amination:
- Mechanism : The amine reacts with a diketone (e.g., maleic anhydride derivative) to form an imine intermediate, which is reduced to the target compound.
- Catalysts : Sodium cyanoborohydride (NaBH3CN) or palladium-catalyzed hydrogenation.
- Example : Similar strategies were employed for cis-fluorinated piperidines using rhodium or palladium catalysts.
Cyclization of Linear Precursors
Intramolecular cyclization of γ-lactam precursors:
- Substrate : A linear chain containing both piperidine and pyrrolidine-2,5-dione moieties.
- Conditions : Acid or base-mediated cyclization at 80–120°C.
Comparative Analysis of Methods
Optimization Insights
- Catalyst Selection : Palladium catalysts (e.g., Pd/C) improve hydrogenation efficiency for reductive amination, while rhodium complexes enhance diastereoselectivity.
- Microwave Assistance : Patent WO2015173764A1 highlights microwave irradiation (20–150°C) to accelerate N-alkylation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor alkylation, whereas ethanol/water mixtures improve cyclization.
Structural Confirmation
Critical characterization data for analogous compounds include:
Chemical Reactions Analysis
Types of Reactions
1-[2-(Piperidin-2-YL)ethyl]pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, trifluoroacetic acid, and various organocatalysts. The conditions often involve specific temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include enantiomerically enriched derivatives, substituted piperidines, and other functionalized compounds .
Scientific Research Applications
1-[2-(Piperidin-2-YL)ethyl]pyrrolidine-2,5-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(Piperidin-2-YL)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the functional groups present in the molecule .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
Pyrrolizines: Compounds with similar structural features and biological activities.
Prolinol: Another compound with a pyrrolidine ring, used in various chemical and biological applications.
Uniqueness
1-[2-(Piperidin-2-YL)ethyl]pyrrolidine-2,5-dione is unique due to its combination of a piperidine and pyrrolidine ring, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
1-[2-(Piperidin-2-YL)ethyl]pyrrolidine-2,5-dione, a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which include a piperidine moiety and a pyrrolidine-2,5-dione core. The biological activity of this compound is primarily linked to its interactions with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of both piperidine and pyrrolidine rings, which are critical for its biological activity.
The mechanism of action of this compound involves its ability to interact with specific molecular targets such as enzymes and receptors. The compound can mimic natural substrates, allowing it to modulate various biochemical pathways. For instance:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and neurodegenerative diseases.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and offering potential benefits in treating psychiatric disorders.
Biological Activities
Research has demonstrated that this compound exhibits several notable biological activities:
1. Anticancer Activity
Studies have indicated that derivatives of pyrrolidine-2,5-dione can exhibit significant anticancer properties. For example:
- In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through enzyme inhibition .
2. Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects:
- Cholinesterase Inhibition : Some studies indicate that derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which may be beneficial in treating Alzheimer's disease .
3. Anti-inflammatory Properties
Research also points towards anti-inflammatory effects:
- Cytokine Modulation : The compound may reduce the production of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of this compound and its derivatives:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound X | Contains piperidine and pyrrolidine | Anticancer activity |
| Compound Y | Isoquinoline structure with nitro substitution | Antimicrobial properties |
| Compound Z | Pyrimidine core with halogen substitutions | Antiviral and antibacterial activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
